molecular formula C7H6ClNO2 B091179 2-Chloro-3-nitrotoluene CAS No. 3970-40-9

2-Chloro-3-nitrotoluene

Cat. No.: B091179
CAS No.: 3970-40-9
M. Wt: 171.58 g/mol
InChI Key: XTSGZXRUCAWXKY-UHFFFAOYSA-N
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Description

2-Chloro-3-nitrotoluene is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of toluene, where the methyl group is substituted with a chlorine atom and a nitro group at the ortho and meta positions, respectively. This compound is commonly used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-nitrotoluene can be synthesized through several methods. One common method involves the nitration of 2-chlorotoluene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the nitro group at the desired position .

Industrial Production Methods: In industrial settings, this compound is produced through a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Sodium sulfide, sodium hydrogen sulfide, disodium disulfide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Scientific Research Applications

2-Chloro-3-nitrotoluene has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloro-4-nitrotoluene
  • 2-Chloro-6-nitrotoluene
  • 3-Chloro-4-nitrotoluene
  • 2-Bromo-3-nitrotoluene

Comparison: 2-Chloro-3-nitrotoluene is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it undergoes. For example, 2-Chloro-4-nitrotoluene has the nitro group at the para position relative to the chlorine, which affects its chemical behavior and the products formed in reactions. Similarly, 2-Bromo-3-nitrotoluene has a bromine atom instead of chlorine, which can lead to different reactivity patterns due to the differing electronegativities and sizes of the halogen atoms .

Properties

IUPAC Name

2-chloro-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSGZXRUCAWXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192786
Record name 2-Chloro-3-nitrotoluene
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Molecular Weight

171.58 g/mol
Source PubChem
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CAS No.

3970-40-9
Record name 2-Chloro-1-methyl-3-nitrobenzene
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Record name 2-Chloro-3-nitrotoluene
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Record name 2-Chloro-3-nitrotoluene
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Record name 2-chloro-3-nitrotoluene
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Record name 2-CHLORO-3-NITROTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of exploring organic precipitants like 2-chloro-3-nitrotoluene-5-sulfonic acid for potassium?

A1: While inorganic reagents are commonly used for precipitation reactions, exploring organic alternatives like this compound-5-sulfonic acid [] offers potential advantages. These could include enhanced selectivity for specific ions like potassium, improved solubility properties of the resulting precipitate, or opportunities for tailoring the reagent's properties through chemical modifications.

Q2: How does the structure of this compound relate to its potential use in deriving a potassium precipitating agent?

A2: The paper by Davies et al. [] focuses on this compound-5-sulfonic acid, a derivative of this compound. The presence of the sulfonic acid group (-SO3H) is likely crucial for its interaction with potassium. Sulfonic acids are known to form salts with various cations, and it's plausible that the specific arrangement of chlorine and nitro groups on the aromatic ring in this compound contributes to a favorable interaction with potassium ions, potentially leading to precipitation. Further research would be needed to confirm the exact mechanism and selectivity of this interaction.

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